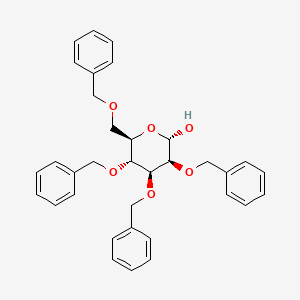

2,3,4,6-Tetra-O-benzyl-D-mannopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C34H36O6 |

|---|---|

Poids moléculaire |

540.6 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol |

InChI |

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33+,34+/m1/s1 |

Clé InChI |

OGOMAWHSXRDAKZ-ZOHVZMGWSA-N |

SMILES isomérique |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

SMILES canonique |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Origine du produit |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-mannopyranose: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a pivotal synthetic intermediate in carbohydrate chemistry. Its structure, featuring benzyl ether protecting groups on all hydroxyl functionalities of the mannose core except for the anomeric position, renders it a versatile building block for the synthesis of complex oligosaccharides, glycoconjugates, and other mannose-containing molecules of biological significance.[1][2] The benzyl groups enhance the compound's stability and solubility in organic solvents, facilitating a wide range of chemical transformations.[3] This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and applications of this compound, tailored for professionals in research and drug development. This compound is instrumental in advancing glycoprotein research, vaccine development, and the creation of targeted therapeutics.[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₄H₃₆O₆ | [4][5][6] |

| Molecular Weight | 540.65 g/mol | [4][5][7] |

| Appearance | Colourless Oil | [3] |

| Boiling Point | 240-245°C | [6] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), and Methanol (MeOH). Slightly soluble in Chloroform and Methanol. | [3][6] |

| Storage Conditions | Store at -20°C and protect from light for long-term storage (2+ years). For short-term storage, it can be kept at room temperature, desiccated. | [4][5] |

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound typically involves the benzylation of D-mannose. A representative protocol is the reaction of D-mannose with benzyl chloride in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.

A related procedure for the preparation of a similar tetra-O-benzylated glucopyranose involves the hydrolysis of octa-O-benzylsucrose.[8] This method uses hydrochloric acid in an organic solvent at elevated temperatures.[8]

Purification Protocol

Purification of the crude product is typically achieved by flash column chromatography on silica gel. The choice of eluent system depends on the polarity of the impurities, but a common system is a gradient of ethyl acetate in hexane. The fractions containing the desired product are combined and concentrated under reduced pressure to yield the purified this compound as a colorless oil.

General Protocol for Glycosylation using this compound as a Donor

This compound can be converted into a glycosyl donor, such as a trichloroacetimidate, which can then be used in glycosylation reactions.

Activation Step: To a solution of this compound and a suitable alcohol acceptor in an anhydrous solvent like dichloromethane, molecular sieves are added. The mixture is stirred under an inert atmosphere.

Glycosylation Reaction: A promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise at a low temperature (e.g., -15°C). The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched with a base, such as triethylamine or saturated sodium bicarbonate solution. The mixture is then filtered, and the filtrate is washed, dried, and concentrated. The resulting glycoside is purified by column chromatography.[9]

Applications in Research and Drug Development

This compound is a key player in the synthesis of biologically active molecules. Its applications include:

-

Synthesis of Complex Carbohydrates and Glycosides: It serves as a fundamental building block for the construction of oligosaccharides and glycans, which are involved in numerous biological processes.[2]

-

Drug Development: The ability to introduce mannose units into molecules makes this compound valuable for developing drug candidates with improved pharmacokinetic properties and for targeting specific biological pathways.[2]

-

Glycobiology Research: It is used to synthesize probes and standards for studying carbohydrate-protein interactions, which are crucial in immunology and cell signaling.[2]

-

Vaccine Development: The synthesis of specific carbohydrate antigens, often involving mannose derivatives, is a key strategy in the development of modern vaccines.[2]

Visualizations

The following diagrams illustrate the role and chemical logic of this compound in synthetic chemistry.

Caption: Synthetic workflow using this compound.

Caption: Logical relationships of benzyl protecting groups in carbohydrate synthesis.

References

- 1. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study | MDPI [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. synthose.com [synthose.com]

- 4. goldbio.com [goldbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chembk.com [chembk.com]

- 7. synthose.com [synthose.com]

- 8. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 9. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose is expected to exhibit distinct signals corresponding to the pyranose ring protons, the benzylic protons, and the aromatic protons of the protecting groups. The chemical shifts and coupling constants of the ring protons are highly dependent on their stereochemical environment.

Due to the lack of a published, fully assigned spectrum for the target molecule, we present the available ¹H NMR data for its C2-epimer, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, as a reference. The key difference in the mannopyranose structure is the axial orientation of the proton at the C2 position, which will significantly influence its chemical shift and coupling constants with neighboring protons, particularly H1 and H3.

Table 1: ¹H NMR Data for 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (Reference)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.40 - 7.15 | m | - |

| Benzyl-CH₂ | 5.00 - 4.40 | m | - |

| H-1 | 5.25 (α), 4.65 (β) | d | J₁,₂ = 3.5 (α), 8.0 (β) |

| H-2 | 3.60 (α), 3.50 (β) | dd | J₂,₃ ≈ 9.5 |

| H-3 | 4.05 (α), 3.70 (β) | t | J₃,₄ ≈ 9.5 |

| H-4 | 3.75 (α), 3.65 (β) | t | J₄,₅ ≈ 9.5 |

| H-5 | 3.85 (α), 3.70 (β) | m | - |

| H-6a, H-6b | 3.80 - 3.65 | m | - |

Note: Data is compiled from publicly available spectra of the glucose analogue and may show slight variations depending on the solvent and spectrometer frequency.

For this compound, the following differences are anticipated:

-

H-1 (Anomeric Proton): The α-anomer will likely show a smaller J₁,₂ coupling constant (typically < 3 Hz) due to the axial-equatorial relationship with H-2. The β-anomer will also exhibit a small J₁,₂ coupling constant (typically < 3 Hz) due to the equatorial-axial relationship.

-

H-2: This proton will be in an axial position in the dominant chair conformation. Its signal is expected to be a doublet of doublets with small coupling constants to H-1 and H-3.

-

Other Ring Protons: The chemical shifts of H-3, H-4, H-5, and the H-6 protons will also be influenced by the change in stereochemistry at C2.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the benzylation of D-mannose. The following is a generalized protocol based on established procedures for the per-O-benzylation of monosaccharides.

Diagram 1: Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Materials:

-

D-Mannose

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous Methanol

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

D-Mannose is dissolved or suspended in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride is added portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

After the addition of NaH is complete, the mixture is stirred at 0 °C for 30-60 minutes.

-

Benzyl bromide is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow addition of anhydrous methanol at 0 °C.

-

The mixture is diluted with water and extracted with ethyl acetate.

-

The organic layers are combined, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

¹H NMR Sample Preparation and Data Acquisition

Proper sample preparation is crucial for obtaining a high-quality ¹H NMR spectrum.

Diagram 2: NMR Analysis Workflow

Caption: A standard workflow for preparing and analyzing an NMR sample.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube

-

Pipette and filter

Procedure:

-

Weigh approximately 5-10 mg of the purified compound directly into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Ensure the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Cap the NMR tube and carefully wipe the outside.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A high-field instrument (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants. 2D NMR experiments such as COSY and HSQC can be invaluable for unambiguous assignment of all proton and carbon signals.

Structural Visualization

The structure of this compound is key to understanding its NMR spectrum.

Diagram 3: Chemical Structure of the Target Molecule

Caption: The chemical structure of this compound.

This guide provides the foundational knowledge for researchers to undertake the synthesis and detailed ¹H NMR analysis of this compound. While the specific spectral data remains to be published, the provided protocols and comparative data will facilitate its characterization and use in further research and development.

A Technical Guide to 13C NMR Characterization of Benzylated Mannose Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C NMR characterization of benzylated mannose derivatives, crucial intermediates in the synthesis of various biologically active compounds and carbohydrate-based therapeutics. This document outlines detailed experimental protocols for the synthesis and NMR analysis of these compounds, presents a compilation of 13C NMR chemical shift data for key derivatives, and illustrates the overall workflow from synthesis to spectral analysis.

Introduction

Mannose and its derivatives play a pivotal role in numerous biological processes, including cell-cell recognition, immune response, and protein glycosylation. The chemical synthesis of complex mannosides and glycoconjugates often requires the use of protecting groups to selectively mask hydroxyl functionalities. Benzyl ethers are among the most common and versatile protecting groups in carbohydrate chemistry due to their stability under a wide range of reaction conditions and their relatively straightforward removal by catalytic hydrogenation.

13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these protected carbohydrate intermediates. It provides detailed information on the carbon skeleton, the anomeric configuration, and the positions of the benzyl protecting groups. This guide offers a practical resource for researchers utilizing 13C NMR to characterize benzylated mannose derivatives.

Experimental Protocols

Synthesis of a Representative Benzylated Mannose Derivative: Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside

This protocol describes a common method for the per-benzylation of methyl α-D-mannopyranoside.

Materials:

-

Methyl α-D-mannopyranoside

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a stirred suspension of sodium hydride (e.g., 4.0 equivalents per hydroxyl group) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of methyl α-D-mannopyranoside in anhydrous DMF is added dropwise.

-

The mixture is stirred at 0 °C for 1 hour to allow for the formation of the alkoxide.

-

Benzyl bromide (e.g., 1.5 equivalents per hydroxyl group) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C to destroy any excess sodium hydride.

-

The mixture is then diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside.

13C NMR Spectroscopic Analysis

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for benzylated carbohydrates. Other deuterated solvents such as DMSO-d₆ or C₆D₆ can also be used.

-

Concentration: A sample concentration of 10-20 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the quantification of quaternary carbons.

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and the desired signal-to-noise ratio.

-

Spectral Width (SW): Approximately 200-250 ppm, centered around 100 ppm.

-

Temperature: 298 K (25 °C).

-

Data Processing:

-

The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

-

Fourier transformation is applied to obtain the frequency-domain spectrum.

-

The spectrum is phase-corrected and baseline-corrected.

-

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

13C NMR Data of Benzylated Mannose Derivatives

The following table summarizes the reported 13C NMR chemical shifts for key benzylated mannose derivatives. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Compound | C1 | C2 | C3 | C4 | C5 | C6 | OMe | CH₂Ph (Bn) | C(ipso) (Bn) | C(ortho, meta, para) (Bn) | Solvent |

| Methyl α-D-mannopyranoside | 100.8 | 70.9 | 71.4 | 67.5 | 73.0 | 61.7 | 54.8 | - | - | - | D₂O |

| Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside | 98.6 | 79.9 | 81.9 | 75.0 | 72.0 | 69.3 | 55.0 | 75.1, 73.5, 73.4, 72.3 | 138.8, 138.6, 138.5, 138.3 | 128.4-127.6 (multiple signals) | CDCl₃ |

| Methyl 2,3,6-tri-O-benzyl-α-D-mannopyranoside | 98.9 | 79.8 | 80.1 | 68.2 | 71.5 | 70.8 | 55.0 | 73.5, 72.8, 72.1 | 138.7, 138.5, 138.2 | 128.5-127.7 (multiple signals) | CDCl₃ |

| Methyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside | 101.4 | 71.2 | 79.2 | 75.1 | 74.5 | 69.2 | 54.9 | 75.1, 74.8, 73.5 | 138.7, 138.4, 138.2 | 128.5-127.6 (multiple signals) | CDCl₃ |

| Methyl 2,3-di-O-benzyl-α-D-mannopyranoside | 98.9 | 79.9 | 80.3 | 67.9 | 71.8 | 62.4 | 55.0 | 72.9, 72.2 | 138.6, 138.3 | 128.5-127.7 (multiple signals) | CDCl₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Workflow for Characterization

The following diagram illustrates the general workflow from the synthesis of a benzylated mannose derivative to its structural confirmation using 13C NMR spectroscopy.

Introduction: The Role of Protecting Groups in Monosaccharide Analysis

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Protected Monosaccharides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of protected monosaccharides, a critical technique in glycobiology, biomarker discovery, and pharmaceutical development. Derivatization of monosaccharides is essential for their analysis by mass spectrometry, enhancing volatility for gas chromatography and improving ionization efficiency and fragmentation predictability for liquid chromatography-tandem mass spectrometry. This document details the common derivatization strategies, the resulting fragmentation patterns, and the experimental protocols necessary for successful analysis.

Monosaccharides are highly polar, non-volatile molecules, making their direct analysis by mass spectrometry (MS) challenging. Chemical derivatization, or the use of "protecting groups," is employed to replace the labile hydrogens of hydroxyl groups with non-polar moieties. This process is fundamental for:

-

Enhancing Volatility: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to allow the sugars to enter the gas phase without thermal decomposition.[1]

-

Improving Ionization Efficiency: In Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), derivatization can significantly enhance the signal response.

-

Directing Fragmentation: Protecting groups stabilize the molecule and direct fragmentation pathways in a more predictable manner, which is crucial for structural elucidation using tandem mass spectrometry (MS/MS).[2]

The most common derivatization strategies involve permethylation , peracetylation (often as alditol acetates), and trimethylsilylation (TMS) .

Common Derivatization Techniques and Mass Spectrometry Approaches

The choice of derivatization method is often linked to the chosen analytical platform, primarily GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of monosaccharide mixtures.[3] Derivatized monosaccharides are volatilized and separated on a GC column before entering the mass spectrometer, where they are typically ionized by Electron Ionization (EI).

-

Alditol Acetates: This is a robust and widely used method where monosaccharides are first reduced to their corresponding alditols and then acetylated.[4] A key advantage is that each sugar produces a single, stable derivative, simplifying the resulting chromatogram.[5]

-

Trimethylsilyl (TMS) Derivatives: Silylation is another common method for GC-MS.[1] However, it often produces multiple chromatographic peaks for a single sugar due to the formation of different anomeric and ring isomers, which can complicate analysis.[1][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS, particularly with ESI, is the preferred method for analyzing larger glycans and for obtaining detailed structural information through sequential fragmentation (MSn).[7]

-

Permethylation: This is the gold standard for LC-MS/MS analysis. It involves replacing all hydroxyl and N-acetyl protons with methyl groups. Permethylation stabilizes the molecule, increases hydrophobicity (aiding in reversed-phase LC separation), and promotes predictable fragmentation of glycosidic bonds.[2]

Principles of Monosaccharide Fragmentation

Understanding the fragmentation of derivatized monosaccharides is key to interpreting their mass spectra. The fragmentation pattern is influenced by the type of protecting group, the ionization method, and the activation method used in tandem MS (e.g., Collision-Induced Dissociation - CID).

The Domon and Costello Nomenclature

A standardized system proposed by Domon and Costello is used to describe carbohydrate fragmentation.[8][9] This nomenclature classifies fragment ions based on the cleavage site.

-

Glycosidic Bond Cleavage: Cleavage of the bond between two monosaccharide units (or between the anomeric carbon and the aglycone) results in B and Y ions. C and Z ions are related fragments that involve the transfer of a hydrogen atom. Ions retaining the charge on the non-reducing end are labeled A, B, and C, while those retaining the charge on the reducing end are labeled X, Y, and Z.[8][10]

-

Cross-Ring Cleavage: Fragmentation across the sugar ring itself produces A and X ions. These fragments are particularly informative for determining the linkage positions of substituents.[10][11]

The diagram below illustrates these cleavage types on a generic disaccharide structure.

Caption: Domon and Costello nomenclature for carbohydrate fragmentation.

Fragmentation Patterns of Common Derivatives

Alditol Acetates (GC-MS)

The EI mass spectra of alditol acetates are characterized by primary cleavage of the carbon-carbon backbone. Since the fragmentation patterns can distinguish between different parent monosaccharides (e.g., hexoses vs. pentoses), they are highly useful for composition analysis. The table below summarizes key fragment ions for common alditol acetates.

| Monosaccharide Type | Parent Alditol | Key Fragment Ions (m/z) | Comments |

| Hexose | Hexa-O-acetyl-hexitol | 145, 217, 289, 361 | Series of fragments from C-C bond cleavages. |

| Pentose | Penta-O-acetyl-pentitol | 145, 217, 289 | Similar to hexoses but lacks higher mass fragments. |

| Deoxyhexose | Penta-O-acetyl-deoxyhexitol | 115, 187, 259 | Characteristic shift due to the deoxy position. |

| N-Acetylhexosamine | Acetylated amino-alditol | 157, 229, 301 | Fragments containing the N-acetyl group. |

Note: Relative intensities can vary with instrument conditions. Data compiled from principles described in the literature.

Trimethylsilyl (TMS) Derivatives (GC-MS)

TMS derivatives show characteristic fragmentation patterns, often involving the loss of a methyl group ([M-15]⁺) or trimethylsilanol ([M-90]⁺).[12] Cross-ring cleavages are also common, producing diagnostic ions.

| Derivative Type | Characteristic Fragment Ions (m/z) | Ion Structure/Origin |

| TMS-Monosaccharide | 204, 217, 191 | Common cross-ring fragments.[13] |

| TMS-Disaccharide | 361 | Characteristic of a glycosylated TMS-sugar ring.[13] |

| General TMS | 73, 147 | Si(CH₃)₃⁺ and [(CH₃)₂Si=O-Si(CH₃)₃]⁺ respectively. |

Note: The molecular ion is often weak or absent in EI spectra of TMS derivatives.[12]

Permethylated Monosaccharides (LC-MS/MS)

Under CID conditions, protonated or sodiated permethylated monosaccharides and oligosaccharides primarily fragment at the glycosidic bonds, yielding sequence information.[2] Cross-ring cleavages can occur but are generally less favored than with other activation methods like Electron Capture Dissociation (ECD).[10] The fragmentation of a permethylated hexose unit typically involves losses of methanol (CH₃OH).

The diagram below illustrates a typical workflow for the analysis of protected monosaccharides.

Caption: General experimental workflow for protected monosaccharide analysis.

Detailed Experimental Protocols

The following protocols are provided as examples and may require optimization based on the specific sample and instrumentation.

Protocol: Alditol Acetate Formation for GC-MS Analysis

This procedure is adapted from methods described for the analysis of neutral sugars in cell wall polysaccharides.[4]

1. Hydrolysis: a. To a dry sample (containing ~5-10 mg of carbohydrate), add 1 mL of 2 M trifluoroacetic acid (TFA). b. Seal the tube tightly and heat at 121°C for 1 hour. c. Cool the tube to room temperature. Centrifuge to pellet any insoluble material. d. Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen or dry air.

2. Reduction: a. Dissolve the dried hydrolysate in 100 µL of Milli-Q water. b. Add 20 µL of 15 M aqueous ammonia to neutralize any residual acid. c. Prepare a fresh reducing solution of 10 mg/mL sodium borohydride (NaBH₄) in 1 M ammonium hydroxide. d. Add 100 µL of the NaBH₄ solution to the sample. Mix and incubate at 40°C for 90 minutes. e. Stop the reaction by adding 2-3 drops of glacial acetic acid until effervescence ceases.

3. Acetylation: a. Evaporate the sample to dryness under nitrogen. b. To remove borate salts, add 200 µL of methanol and evaporate to dryness. Repeat this step three times. c. Add 100 µL of acetic anhydride and 100 µL of pyridine. d. Seal the tube and incubate at 100°C for 15 minutes. e. Cool the sample. Add 1 mL of water to quench the reaction, then add 0.5 mL of dichloromethane (DCM) and vortex thoroughly. f. Centrifuge to separate the phases. Carefully collect the lower organic (DCM) layer containing the alditol acetates. g. The DCM layer can be washed with water, dried over anhydrous sodium sulfate, and is then ready for GC-MS analysis.

Protocol: Permethylation for LC-MS/MS Analysis

This protocol is a widely used method adapted from Anumula and Taylor (1992) and is suitable for small quantities of glycans.[14]

1. Base Preparation (Freshly Prepared): a. In a clean glass tube, add 400 µL of 50% NaOH and 800 µL of anhydrous methanol. Vortex. b. Add 4 mL of anhydrous dimethyl sulfoxide (DMSO) and vortex. A white precipitate will form. c. Centrifuge at ~600 x g for 1 minute to pellet the base. Discard the supernatant. d. Repeat the wash steps (b and c) at least three more times until no white precipitate forms upon addition of DMSO. e. Dissolve the final pellet in 3 mL of anhydrous DMSO to create the base slurry.

2. Permethylation Reaction: a. Ensure the glycan sample is completely dry in a reaction vial. b. Add 100 µL of anhydrous DMSO to dissolve the sample. c. Add 300 µL of the resuspended base slurry, followed immediately by 100 µL of iodomethane (methyl iodide, MeI). Caution: MeI is toxic and volatile. Work in a fume hood. d. Seal the vial tightly and vortex vigorously for 10-15 minutes at room temperature.

3. Work-up and Purification: a. Quench the reaction by slowly adding 1 mL of water. b. Add 2 mL of DCM and vortex to extract the permethylated glycans into the organic phase. c. Centrifuge to separate the layers and carefully remove the upper aqueous layer. d. Wash the lower organic layer twice more with 2 mL of water. e. Transfer the final DCM layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. The dried sample can be reconstituted in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis. A further solid-phase extraction (e.g., C18 Sep-Pak) step can be used for desalting and purification if necessary.[14]

Conclusion

The mass spectrometric analysis of protected monosaccharides is an indispensable tool for structural glycobiology. The choice of derivatization—whether alditol acetates for robust GC-MS quantitation or permethylation for detailed LC-MS/MS structural elucidation—must be tailored to the analytical goal. A thorough understanding of the underlying fragmentation mechanisms, guided by the Domon and Costello nomenclature, allows researchers to translate complex mass spectra into detailed structural information, advancing our knowledge of the roles of carbohydrates in health and disease.

References

- 1. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]

- 2. Structural analysis of permethylated oligosaccharides using electrospray ionization quadrupole time-of-flight tandem mass spectrometry and deutero-reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. refp.cohlife.org [refp.cohlife.org]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ms-dango.org [ms-dango.org]

Unveiling the Solid-State Architecture of N-Aryl-β-D-Glycopyranosylamines from Mannose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of N-aryl-β-D-glycopyranosylamines derived from D-mannose. These compounds are of significant interest in medicinal chemistry and drug development due to their structural similarity to natural nucleosides and their potential as enzyme inhibitors or lectin binders. Understanding their three-dimensional structure is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics. This document summarizes key crystallographic data, details the experimental protocols for their synthesis and structural determination, and visualizes the experimental workflow.

Core Findings: Structural Insights into Mannosylamines

The crystal structures of a series of N-aryl-β-D-mannopyranosylamines have been elucidated, revealing key conformational features and intermolecular interactions that govern their solid-state architecture. A notable study by Whitesides et al. systematically investigated a series of six derivatives: N-p-bromophenyl (1), N-p-tolyl (2), N-m-chlorophenyl (3), N-p-methoxyphenyl (4), N-o-chlorophenyl (5), and N-o-tolyl (6).

A consistent and critical observation across all six mannose derivatives is the adoption of a 4C1 conformation for the pyranose ring. This chair conformation is a fundamental aspect of their structural topology. Furthermore, a recurring and robust hydrogen bonding motif was identified. This motif consists of a mutual interaction between translationally related molecules involving O-3-H···O-5 and O-6-H···O-4 hydrogen bonds. The persistence of this hydrogen bonding network, despite significant variations in the electronic and steric properties of the aryl substituents, underscores its energetic favorability in the crystal packing of these mannosylamines. This recurring motif may be a crucial element to consider in the design of molecules intended to mimic or interact with these structures in biological systems.

Data Presentation: Crystallographic Parameters

While the detailed crystallographic data, including unit cell parameters, bond lengths, and angles, are typically deposited in the Cambridge Crystallographic Data Centre (CCDC), access to the specific deposition numbers for the aforementioned six compounds could not be retrieved through public search functionalities at the time of this writing. For detailed quantitative analysis, researchers are encouraged to consult the original publication and the CCDC directly. The following table structure is provided as a template for the expected crystallographic data.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 1 (N-p-bromophenyl) | C₁₂H₁₆BrNO₅ | - | - | - | - | - | - | - | - | - | - |

| 2 (N-p-tolyl) | C₁₃H₁₉NO₅ | - | - | - | - | - | - | - | - | - | - |

| 3 (N-m-chlorophenyl) | C₁₂H₁₆ClNO₅ | - | - | - | - | - | - | - | - | - | - |

| 4 (N-p-methoxyphenyl) | C₁₃H₁₉NO₆ | - | - | - | - | - | - | - | - | - | - |

| 5 (N-o-chlorophenyl) | C₁₂H₁₆ClNO₅ | - | - | - | - | - | - | - | - | - | - |

| 6 (N-o-tolyl) | C₁₃H₁₉NO₅ | - | - | - | - | - | - | - | - | - | - |

Experimental Protocols

The synthesis and structural elucidation of N-aryl-β-D-mannopyranosylamines follow a well-established set of procedures. The methodologies outlined below are representative of the key experiments cited in the literature.

Synthesis of N-Aryl-β-D-Mannopyranosylamines

-

Reaction Setup: D-mannose and the corresponding substituted aniline (typically in a 1:1 to 1.2:1 molar ratio) are combined in a suitable solvent, most commonly ethanol or methanol.

-

Reaction Conditions: The mixture is heated to reflux for a period ranging from 2 to 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Crystallization: Upon completion of the reaction, the solution is allowed to cool to room temperature, and subsequently to a lower temperature (e.g., 4 °C) to induce crystallization. The resulting crystals are collected by filtration.

-

Purification: The crude product is washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

-

Characterization: The identity and purity of the synthesized compounds are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

X-ray Crystallography

-

Crystal Selection: A single crystal of suitable size and quality is selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected at a controlled temperature (often 100 K or room temperature) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various factors (e.g., Lorentz and polarization effects).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic positions, and thermal parameters.

-

Data Deposition: The final atomic coordinates and related experimental details are deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure public access to the data.

Mandatory Visualization

The following diagrams illustrate the key workflows and potential biological interactions of N-aryl-β-D-glycopyranosylamines from mannose.

Caption: Experimental workflow for the synthesis and crystal structure determination of N-aryl-β-D-mannopyranosylamines.

An In-Depth Technical Guide to the Anomeric Configuration of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anomeric configuration of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a crucial intermediate in carbohydrate synthesis. The document details the equilibrium between its α and β anomers, methods for their synthesis and characterization, and presents key quantitative data for researchers in glycochemistry and drug development.

Introduction to Anomeric Configuration

In carbohydrate chemistry, the anomeric carbon is the stereocenter created from the intramolecular cyclization of a sugar molecule to form a hemiacetal or hemiketal. This results in two possible diastereomers, termed anomers, designated as α and β. The spatial arrangement of the hydroxyl group on the anomeric carbon relative to the rest of the molecule dictates this configuration and significantly influences the compound's physical, chemical, and biological properties. For D-mannopyranose derivatives, the α-anomer has the anomeric hydroxyl group in an axial position, while in the β-anomer, it is in an equatorial position. The interplay of steric and stereoelectronic effects, particularly the anomeric effect, governs the equilibrium between these two forms.

Anomeric Equilibrium of this compound

This compound exists as an equilibrium mixture of its α and β anomers in solution. The ratio of these anomers is influenced by factors such as the solvent and the presence of other functional groups. It has been reported that the replacement of the 4- and 6-O-benzyl ethers with a 4,6-O-benzylidene acetal leads to an increased population of the β-anomer at equilibrium in a chloroform solution.[1] This is attributed to the reduced steric bulk of the benzylidene acetal, which diminishes steric interactions in the β-anomer.[1]

A study by Shimizu et al. (1996) on the synthesis of this compound reported an anomeric ratio of α:β = 4:1 in chloroform-d (CDCl₃) as determined by ¹H NMR spectroscopy. This preference for the α-anomer is a common feature for mannose derivatives and is influenced by the anomeric effect.

Data Presentation: NMR Spectroscopic Data for Anomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for determining the anomeric configuration of carbohydrates. For mannose derivatives, the coupling constant between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2), denoted as ³J(H₁,H₂), is a key indicator. However, for mannose, both anomers exhibit small coupling constants, making unambiguous assignment challenging based on this parameter alone.[2] Therefore, the chemical shifts (δ) of the anomeric proton and the anomeric carbon (C-1) are also crucial for accurate identification.

| Anomer | ¹H NMR (CDCl₃) - δ (ppm) | ¹H NMR (CDCl₃) - ³J(H₁,H₂) (Hz) | ¹³C NMR (CDCl₃) - δ (ppm) |

| α-anomer | 5.21 (d) | 1.8 | 92.8 |

| β-anomer | 4.88 (br s) | Not resolved | 93.9 |

Data sourced from Shimizu et al., 1996.

Experimental Protocols

Synthesis of this compound (α/β mixture)

This protocol is adapted from the procedure described by Shimizu et al. (1996).

Materials:

-

D-Mannose

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a stirred suspension of sodium hydride (60% in oil, 5.28 g, 132 mmol) in anhydrous DMF (100 mL) at 0°C under an argon atmosphere, a solution of D-mannose (2.70 g, 15 mmol) in anhydrous DMF (50 mL) is added dropwise over 30 minutes.

-

The mixture is stirred at room temperature for 1 hour.

-

Benzyl bromide (17.0 mL, 143 mmol) is added dropwise to the reaction mixture at 0°C.

-

The reaction mixture is then stirred at room temperature for 24 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to 0°C and methanol (20 mL) is carefully added to quench the excess sodium hydride.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane (200 mL) and water (100 mL).

-

The organic layer is separated, washed with brine (2 x 100 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate, 4:1 v/v) to yield this compound as a colorless syrup (anomeric mixture).

Determination of Anomeric Configuration by NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a standard one-dimensional ¹³C NMR spectrum.

Data Analysis:

-

¹H NMR:

-

Identify the signals corresponding to the anomeric protons in the region of δ 4.5-5.5 ppm.

-

The downfield signal at approximately δ 5.21 ppm with a small coupling constant (d, J = 1.8 Hz) corresponds to the α-anomer.

-

The upfield signal at approximately δ 4.88 ppm, often appearing as a broad singlet, corresponds to the β-anomer.

-

Integrate the signals for the anomeric protons to determine the α:β ratio.

-

-

¹³C NMR:

-

Identify the signals for the anomeric carbons in the region of δ 90-95 ppm.

-

The signal at approximately δ 92.8 ppm is assigned to the α-anomer.

-

The signal at approximately δ 93.9 ppm is assigned to the β-anomer.

-

Visualization of Anomeric Equilibrium

The equilibrium between the α and β anomers of this compound can be represented as a dynamic process.

Caption: Anomeric equilibrium of this compound.

This diagram illustrates the interconversion between the α and β anomers in solution, a fundamental concept for understanding the reactivity and handling of this compound.

References

Solubility Profile of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose in various organic solvents. This compound is a critical intermediate in synthetic carbohydrate chemistry, particularly in the development of pharmaceuticals and glycobiology research.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Core Concepts: Structure and Solubility

This compound is a derivative of D-mannose where the four hydroxyl groups are protected by benzyl ethers. This extensive benzylation renders the molecule significantly less polar than its parent monosaccharide, fundamentally altering its solubility profile. While D-mannose is highly soluble in water and insoluble in most organic solvents, the presence of the four bulky, nonpolar benzyl groups dramatically increases its affinity for organic media.

The physical appearance of this compound is typically described as a colorless to pale yellow oil or a slightly yellow syrup, which can present challenges for purification by crystallization.[1]

Qualitative Solubility Data

Currently, there is a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in the public domain. However, qualitative solubility information has been reported in various chemical literature and supplier specifications. The following table summarizes the known qualitative solubility of this compound in common organic solvents.

| Organic Solvent | Qualitative Solubility | Reference |

| Chloroform (CHCl₃) | Slightly Soluble | [2] |

| Methanol (CH₃OH) | Slightly Soluble | [2] |

| Dichloromethane (CH₂Cl₂) | Soluble | |

| Water (H₂O) | Limited Solubility |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of this compound in an organic solvent. This method is adapted from established procedures for determining the solubility of carbohydrate derivatives.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with sealed caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system with a suitable detector (e.g., UV or RI)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Record the weight of the filtered solution.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a calibrated HPLC or GC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the determined concentration and the volume of the solvent.

-

Visualization of Synthetic Workflow

The solubility of this compound in organic solvents is a critical factor in its synthesis. The following diagram illustrates a typical workflow for the preparation of this compound from D-mannose, highlighting the stages where solubility is important.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of complex carbohydrates and glycosides.[1] Its ability to be selectively deprotected at the anomeric position allows for its use as a glycosyl donor in the formation of glycosidic bonds, a fundamental reaction in the synthesis of oligosaccharides, glycoconjugates, and glycoproteins. These molecules are of significant interest in drug development for their roles in biological recognition processes, and as potential therapeutic agents themselves. The solubility of this protected mannose derivative in a range of aprotic organic solvents facilitates its use in these moisture-sensitive glycosylation reactions.

References

An In-depth Technical Guide to the Glycosylation Mechanism of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose

Executive Summary: The stereoselective synthesis of glycosidic bonds, particularly the formation of 1,2-cis linkages found in β-mannopyranosides, remains a formidable challenge in carbohydrate chemistry. 2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a widely utilized glycosyl donor where the benzyl ether protecting groups are non-participating, precluding direct neighboring group participation to control stereoselectivity. This guide provides a detailed examination of the glycosylation mechanism involving this donor, focusing on the factors that govern the stereochemical outcome. It delves into the formation of key reactive intermediates, including the covalent α-glycosyl triflate, contact ion pairs (CIP), and solvent-separated ion pairs (SSIP), which dictate the pathway towards either the kinetically favored β-product or the thermodynamically stable α-product. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual diagrams of the core mechanism and workflows to serve as a comprehensive resource for researchers in glycochemistry and drug development.

Introduction to Mannosylation and the Role of Benzyl Protecting Groups

Mannose-containing oligosaccharides are integral components of numerous biologically significant glycoconjugates, playing critical roles in protein folding, immune response, and intercellular recognition. The chemical synthesis of these structures is essential for advancing biological studies and developing novel therapeutics. However, the construction of the β-mannosidic linkage (a 1,2-cis relationship) is notoriously difficult due to the anomeric effect, which thermodynamically favors the formation of the α-anomer (1,2-trans).

Glycosyl donors like this compound are frequently employed in oligosaccharide synthesis. The benzyl ethers at positions C2, C3, C4, and C6 serve as robust, non-participating protecting groups. Unlike C2-acyl groups (e.g., acetate, benzoate) that can form a stable dioxolenium ion intermediate to direct the formation of 1,2-trans glycosides, the C2-benzyl ether does not participate in this manner.[1] Consequently, stereocontrol in glycosylations with this donor must be achieved through careful manipulation of reaction conditions to favor kinetic control over the competing thermodynamic pathway.

The Core Glycosylation Mechanism: A Pathway of Intermediates

Glycosylation with a per-benzylated mannose donor, typically activated from a more stable precursor like a thioglycoside, proceeds through a series of highly reactive intermediates. A widely accepted mechanism, particularly for reactions employing promoters like triflic anhydride (Tf₂O), involves an equilibrium between a covalent glycosyl triflate and ionic species.[2]

-

Activation and Formation of the α-Glycosyl Triflate: The reaction is initiated by activating a suitable leaving group at the anomeric center (e.g., a thiophenyl group) with a thiophilic promoter system, such as 1-benzenesulfinylpiperidine (BSP) and Tf₂O, at low temperatures. This leads to the in situ formation of a highly reactive α-glycosyl triflate. This intermediate serves as a crucial reservoir for the subsequent ionic species.

-

Formation of Ion Pairs: The α-glycosyl triflate exists in equilibrium with two key ion pairs:

-

Contact Ion Pair (CIP): In the CIP, the triflate counter-anion remains closely associated with the newly formed oxocarbenium ion, effectively shielding the α-face. This steric hindrance directs the incoming nucleophile (the glycosyl acceptor) to attack from the opposite, β-face. This pathway is under kinetic control and leads to the desired, yet thermodynamically less stable, β-mannoside.[2]

-

Solvent-Separated Ion Pair (SSIP): If the CIP has a sufficient lifetime, the triflate anion can dissociate further, leading to an SSIP where the oxocarbenium ion is more accessible to the solvent. In this state, the stereochemical outcome is governed by the anomeric effect, resulting in the preferential formation of the thermodynamically favored α-mannoside.[2]

-

The stereoselectivity of the reaction is therefore a direct consequence of the competition between the nucleophilic attack on the CIP (leading to the β-product) and the SSIP (leading to the α-product).

Factors Influencing Stereoselectivity

Achieving high β-selectivity requires optimizing conditions to favor nucleophilic attack on the Contact Ion Pair. Several factors are critical:

-

Protecting Groups: While the per-benzylated donor is the focus, the influence of other protecting groups is highly instructive. The use of a 4,6-O-benzylidene acetal is a cornerstone of modern β-mannosylation.[3] This rigid cyclic acetal locks the pyranose ring and restricts the conformation of the C6-hydroxymethyl group, which in turn stabilizes the α-triflate and disfavors its conversion to the SSIP, thereby enhancing β-selectivity.[4] Although this compound lacks this conformational lock, the principles highlight the importance of conformational control.

-

Promoter and Activator: The choice of activation system is key. Pre-activation protocols, where the glycosyl triflate is formed before the acceptor is added, are common.[5][6] Systems like BSP/Tf₂O or diphenyl sulfoxide (DPSO)/Tf₂O are effective at generating the necessary intermediates at very low temperatures.

-

Temperature: Low temperatures (typically -60 °C to -78 °C) are essential.[7] They slow down the rate of equilibration from the CIP to the SSIP, providing a larger window for the kinetic β-face attack to occur.

-

Acceptor Reactivity: The nucleophilicity of the glycosyl acceptor can influence the stereochemical outcome.[8] Highly reactive acceptors can rapidly trap the initial CIP, favoring β-glycoside formation. Less reactive acceptors may allow more time for the system to equilibrate towards the SSIP, leading to an increase in the proportion of the α-anomer.

Quantitative Data on Glycosylation Outcomes

The stereochemical outcome of glycosylation is highly dependent on the specific substrates and conditions used. The following table summarizes representative data from the literature for mannosylations with donors bearing non-participating C2-O-benzyl groups.

| Donor Protecting Groups | Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |

| 2-O-Bn, 3-O-TBDMS, 4,6-O-benzylidene | Pentenyl glycoside | BSP, TTBP, Tf₂O, CH₂Cl₂, -60°C | 77% | 1.8 : 1 | [4][5] |

| 2,3-di-O-Bn, 4,6-O-benzylidene | Allyltrimethylsilane (C-glycosylation) | BSP/DPSO, TTBP, Tf₂O, CH₂Cl₂, -65°C | High | β-selective | [7] |

| Per-benzylated (thioglycoside) | C6-glucose acceptor | Kobayashi's reagent, KF/18-C-6, MTBE | 37% | 5 : 1 (α:β) | [9] |

| 2-O-propargyl, 3-O-Bn, 4,6-O-benzylidene | Phenyl 1-thio-α-D-mannopyranoside | BSP, TTBP, Tf₂O, CH₂Cl₂, -78°C | High | Enhanced β-selectivity | [4] |

Note: Data often comes from donors with a 4,6-O-benzylidene group, which significantly enhances β-selectivity. Results with the more flexible 2,3,4,6-tetra-O-benzyl donor can be expected to show lower β-selectivity under similar conditions.

Detailed Experimental Protocols

The following provides a generalized experimental protocol for the glycosylation of an alcohol acceptor using a thiophenyl mannoside donor precursor to this compound.

Protocol: Pre-activation Glycosylation

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the thiomannoside donor (1.0 equiv), 1-benzenesulfinylpiperidine (BSP, 1.2 equiv), 2,4,6-tri-tert-butylpyrimidine (TTBP, 1.5 equiv), and freshly activated 4 Å molecular sieves. Add anhydrous dichloromethane (DCM) to achieve a donor concentration of approximately 0.05 M.

-

Activation: Cool the stirred suspension to -65 °C to -78 °C using a dry ice/acetone or cryocool bath. To this mixture, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise. A color change (e.g., to yellow or orange) typically indicates the formation of the reactive intermediate. Stir the mixture at this temperature for 30-60 minutes to ensure complete activation.

-

Glycosylation: Dissolve the glycosyl acceptor (1.2-1.5 equiv) in a minimal amount of anhydrous DCM and add it slowly via syringe to the activated donor mixture.

-

Reaction Monitoring: Allow the reaction to stir at -65 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 12 hours depending on the reactivity of the acceptor.[7]

-

Quenching: Once the reaction is complete, quench it at low temperature by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or triethylamine.

-

Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter to remove molecular sieves. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired disaccharide product. The anomeric ratio (α:β) is typically determined by ¹H-NMR analysis of the purified product.

Conclusion

The glycosylation mechanism of this compound is a nuanced process governed by the formation and reactivity of key intermediates rather than direct neighboring group participation. The stereochemical outcome hinges on the delicate balance between the kinetically controlled attack on a contact ion pair to yield the β-mannoside and the thermodynamically driven pathway via a solvent-separated ion pair that produces the α-anomer. For researchers and drug development professionals, achieving the challenging β-selectivity requires meticulous control over reaction parameters, particularly the use of low temperatures, appropriate activation systems, and an understanding of the role that conformation-restricting protecting groups, such as the 4,6-O-benzylidene acetal, play in related systems. The protocols and mechanistic insights provided herein serve as a foundational guide for the rational design and execution of stereoselective mannosylation reactions.

References

- 1. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]

- 2. Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly [beilstein-journals.org]

- 7. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Dual Role of Benzyl Protecting Groups in Mannose Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of synthetic carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired reactivity and stereoselectivity. Among these, benzyl groups play a pivotal role, particularly in the chemistry of mannose. This technical guide provides a comprehensive overview of the influence of benzyl and benzylidene protecting groups on the reactivity of mannose derivatives, with a focus on their application in glycosylation reactions critical for the synthesis of complex oligosaccharides and glycoconjugates relevant to drug development.

Influence of Benzyl Ethers on Mannose Reactivity and Stereoselectivity

Benzyl ethers are widely employed as "permanent" protecting groups in carbohydrate synthesis due to their stability under a broad range of reaction conditions and their facile removal by catalytic hydrogenation.[1] In the context of mannose chemistry, the presence of benzyl ethers significantly impacts the reactivity of the glycosyl donor, a phenomenon often described by the "armed-disarmed" concept. Ether-type protecting groups, such as benzyl ethers, are considered "arming" as they are less electron-withdrawing than ester-type protecting groups.[2][3] This electron-donating nature enhances the reactivity of the glycosyl donor, facilitating the formation of the glycosidic bond.

The stereochemical outcome of glycosylation is profoundly influenced by the protecting group pattern on the mannose ring. While per-O-benzylated mannosyl donors often lead to mixtures of α- and β-glycosides, the introduction of a 4,6-O-benzylidene acetal, a cyclic benzyl-derived protecting group, dramatically shifts the stereoselectivity towards the formation of the challenging β-mannosidic linkage.[2][4][5]

The 4,6-O-Benzylidene Acetal: A Stereodirecting Powerhouse

The use of a 4,6-O-benzylidene acetal is a cornerstone strategy for achieving high β-selectivity in mannosylation reactions.[2][4] This cyclic protecting group imparts conformational rigidity to the pyranose ring, which is crucial for stereocontrol. The prevailing mechanistic hypothesis suggests that the benzylidene acetal locks the C5-C6 bond in a trans-gauche conformation.[6] This conformational lock disfavors the formation of a solvent-separated ion pair (SSIP), which is the precursor to the thermodynamically more stable α-mannoside, and instead favors a pathway involving a contact ion pair (CIP) that leads to the kinetic β-product.[4][7]

The overall stereoselectivity is a delicate balance of factors, including the protecting groups at the C-2 and C-3 positions. The presence of a non-participating benzyl ether at the C-2 position is crucial for avoiding the formation of a 1,2-trans-glycoside via neighboring group participation.[3] Furthermore, the nature of the substituent at C-3 can dramatically influence the α/β ratio. For instance, replacing a 3-O-benzyl ether with a 3-O-acyl group can completely reverse the selectivity, favoring the formation of the α-glycoside.[8][9]

Quantitative Data on Mannose Glycosylation

The following table summarizes quantitative data from various studies on the glycosylation of mannose donors, highlighting the impact of benzyl and benzylidene protecting groups on yield and stereoselectivity.

| Donor | Acceptor | Promoter System | Yield (%) | α:β Ratio | Reference |

| 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl thioglycoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | - | 1:1 | [10] |

| 2,3-Di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranosyl thioglycoside | Allyltrimethylsilane | BSP/TTBP/Tf₂O | 85 | 1:19 | [11] |

| 2,3-Di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranosyl thioglycoside | Allyltributylstannane | BSP/TTBP/Tf₂O | 82 | 1:19 | [11] |

| 2-O-Benzyl-4,6-O-benzylidene-3-deoxy-α-D-mannopyranosyl thioglycoside | Allyltrimethylsilane | BSP/TTBP/Tf₂O | 75 | 1:9 | [11] |

| 2,3-Di-O-benzyl-4,6-O-benzylidene-D-mannopyranosyl Donor | Pentenyl glycoside acceptor 1 | - | 72 | 1:3 | [6] |

| 2-O-Benzyl-3-O-TBDMS-4,6-O-benzylidene-D-mannopyranosyl Donor | Pentenyl glycoside acceptor 1 | - | 77 | 1.8:1 | [6] |

| 2-O-Propargyl-3-O-benzyl-4,6-O-benzylidene-D-mannopyranosyl Donor | Various acceptors | - | excellent | >20:1 (β:α) | [6] |

Experimental Protocols

General Procedure for the Per-O-benzylation of D-Mannose

This protocol describes the synthesis of a fully benzylated mannose derivative, a common precursor for various glycosyl donors.

Materials:

-

D-Mannose

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of D-mannose in anhydrous DMF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

-

Sodium hydride (typically 5-6 equivalents per hydroxyl group) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional hour to ensure complete formation of the alkoxide.

-

The reaction mixture is cooled back to 0 °C, and benzyl bromide (typically 4-5 equivalents per hydroxyl group) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow addition of methanol at 0 °C to consume any excess NaH.

-

The mixture is diluted with dichloromethane and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the per-O-benzylated mannose derivative.

General Procedure for Glycosylation using a Thiomannoside Donor with NIS/TfOH Activation

This protocol outlines a common method for the activation of a thioglycoside donor for glycosylation.

Materials:

-

Thiomannoside donor (e.g., Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside)

-

Glycosyl acceptor with a free hydroxyl group

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Dichloromethane (DCM), anhydrous

-

Activated molecular sieves (4 Å)

-

Triethylamine or saturated aqueous sodium bicarbonate solution for quenching

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A mixture of the thiomannoside donor, the glycosyl acceptor, and freshly activated 4 Å molecular sieves in anhydrous dichloromethane is stirred under an inert atmosphere at the desired starting temperature (e.g., -40 °C or -78 °C).

-

N-Iodosuccinimide is added to the mixture, and the reaction is stirred for a short period.

-

A catalytic amount of triflic acid or TMSOTf is then added dropwise.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of triethylamine or saturated aqueous NaHCO₃ solution.

-

The mixture is filtered through a pad of celite, and the filtrate is washed with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the desired glycoside.

Visualizing the Glycosylation Workflow and Mechanism

Experimental Workflow for β-Mannosylation

The following diagram illustrates a typical experimental workflow for the synthesis of a β-mannoside using a 4,6-O-benzylidene protected thiomannoside donor.

Caption: Experimental workflow for β-mannosylation.

Mechanistic Pathway of 4,6-O-Benzylidene-Directed β-Mannosylation

The following diagram depicts the key intermediates and pathways involved in the stereoselective formation of a β-mannoside.

Caption: Mechanism of β-mannosylation.

Conclusion

The strategic application of benzyl and, most notably, 4,6-O-benzylidene protecting groups is indispensable for controlling reactivity and achieving high β-selectivity in mannosylation reactions. The arming effect of benzyl ethers enhances donor reactivity, while the conformational constraints imposed by the benzylidene acetal steer the reaction towards the desired kinetic β-product. A thorough understanding of these principles, supported by quantitative data and detailed experimental protocols, empowers researchers in the rational design and synthesis of complex mannose-containing oligosaccharides, which are of significant interest in the development of novel therapeutics and biological probes.

References

- 1. mdpi.com [mdpi.com]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Influence of protecting groups on the reactivity and selectivity of glycosylation: chemistry of the 4,6-o-benzylidene protected mannopyranosyl donors and related species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 2,3,4,6-tetra-O-benzyl-a-D-mannopyranoside [deyerchem.com]

- 9. irl.umsl.edu [irl.umsl.edu]

- 10. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 11. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Complex Oligosaccharides using 2,3,4,6-Tetra-O-benzyl-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of complex oligosaccharides utilizing 2,3,4,6-Tetra-O-benzyl-D-mannopyranose. This versatile building block, with its stable benzyl protecting groups, offers precise control in glycosylation reactions, making it a valuable precursor for the construction of intricate carbohydrate structures.[1]

Application Notes

This compound serves as a key starting material in carbohydrate chemistry for the synthesis of complex oligosaccharides, glycosides, and glycoproteins.[1] Its protected hydroxyl groups at the 2, 3, 4, and 6 positions allow for selective activation of the anomeric center for glycosidic bond formation. The benzyl ethers provide stability under a wide range of reaction conditions and can be removed under neutral conditions by catalytic hydrogenation in the final stages of a synthesis.

This mannose derivative is particularly useful as a glycosyl donor in various glycosylation strategies to form α- and β-mannosidic linkages, which are crucial components of many biologically important glycans.

Key Applications:

-

Synthesis of Biologically Active Oligosaccharides: Used in the construction of oligosaccharide chains found in glycoproteins and glycolipids that are involved in cellular recognition, adhesion, and signaling.

-

Development of Glycoconjugate Therapeutics: Serves as a building block for the synthesis of glycoconjugates with potential applications in drug delivery and vaccine development.[1]

-

Glycobiology Research: Enables the synthesis of well-defined oligosaccharide probes to study carbohydrate-protein interactions and the functional roles of glycans in biological systems.[1]

Experimental Protocols

The following protocols are examples of how this compound can be utilized as a glycosyl donor in the synthesis of oligosaccharides.

Protocol 1: General Procedure for Glycosylation using a Thioglycoside Donor

This protocol outlines a general method for the activation of a thioglycoside donor derived from this compound for coupling with a glycosyl acceptor.

Materials:

-

Mannosyl thioglycoside donor (derived from this compound)

-

Glycosyl acceptor

-

1-Benzenesulfinyl piperidine (BSP)

-

2,4,6-Tri-tert-butylpyrimidine (TTBP)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Dichloromethane (CH₂Cl₂)

-

4 Å molecular sieves

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a stirred solution of the mannosyl thioglycoside donor (1 equivalent), BSP (1.2 equivalents), TTBP (1.5 equivalents), and activated 4 Å molecular sieves in CH₂Cl₂ (0.05 M in substrate) at -60 °C under an Argon atmosphere, add Tf₂O (1.2 equivalents).[2]

-

Stir the mixture at -60 °C for 30 minutes.[2]

-

Slowly add a solution of the glycosyl acceptor (1.5 equivalents) in CH₂Cl₂ (0.02 M in acceptor).[2]

-

Continue stirring the reaction mixture for 2 hours at -60 °C, then allow it to warm to room temperature.[2]

-

Dilute the reaction mixture with CH₂Cl₂, filter off the molecular sieves, and wash the filtrate with saturated NaHCO₃ solution and brine.[2]

-

Dry the organic layer over sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired oligosaccharide.

Caption: Key steps in the synthesis of a branched mannotrioside.

Quantitative Data

The following table summarizes representative yields for glycosylation reactions involving mannosyl donors.

| Donor | Acceptor | Promoter | Product | Yield (%) | Reference |

| Phenyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-fluoro-1-thio-β-D-glucopyranoside | - | DAST | Phenyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-fluoro-1-thio-β-D-glucopyranoside | - | [2] |

| 2,3-di-O-benzyl-4,6-O-benzylidene-protected glucopyranosyl thioglycoside | Allyltrimethylsilane | BSP/TTBP/Tf₂O | C-glycoside | 40% | [3] |

| 2,3,4,6-tetra-O-benzoyl-α-d-mannopyranosyl trichloroacetimidate | 4-Nitrophenyl 2,3-O-isopropylidene-α-d-mannopyranoside | TMSOTf | Disaccharide | 96% (acetylation step) | [4] |

| 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranoside | - | AlCl₃ | 2,3,4,6-tetra-O-(3-bromobenzoyl)-α-D-glucopyranose | 56.0% | [5] |

| β-D-glucose pentaacetate | - | AlCl₃ | 2,3,4,6-tetra-O-acetyl-α-glucopyranose | 63.4% | [5] |

References

- 1. nbinno.com [nbinno.com]

- 2. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides [mdpi.com]

- 5. mdpi.com [mdpi.com]